molecular formula C18H18N2O3S B2600171 5-(Indoline-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one CAS No. 1421445-60-4

5-(Indoline-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one

Cat. No.: B2600171
CAS No.: 1421445-60-4
M. Wt: 342.41
InChI Key: BHCYWOOSSPSYAI-UHFFFAOYSA-N
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Description

5-(Indoline-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of indolinone derivatives, which have been found to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Drug Design

The compound 5-(Indoline-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one and its derivatives show significant promise in the synthesis of biologically active compounds. Snieckus and Miranzadeh (2017) highlighted the synthesis of highly substituted thiophenes, which are found in a variety of biologically active and natural compounds, through a one-pot Michael– Gewald reaction using morpholine-based catalysts. These compounds have applications in drug synthesis, among other areas (Snieckus & Miranzadeh, 2017).

Kaynak, Özbey, and Karalı (2013) synthesized novel compounds including morpholin derivatives, which were evaluated for molecular interactions. These compounds, owing to their structural characteristics, can be significant in the development of new drug molecules (Kaynak, Özbey, & Karalı, 2013).

Anticancer Potential

Gaur et al. (2022) synthesized a series of indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring. These compounds exhibited promising anticancer activity, particularly against breast cancer cell lines, demonstrating the potential of such compounds in cancer therapeutics (Gaur et al., 2022).

Zvezdanović et al. (2014) studied compounds containing an indolyl group and found them to be promising lipid peroxidation inhibitors. These findings suggest potential applications in the treatment and prevention of diseases related to oxidative stress (Zvezdanović et al., 2014).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) discussed a compound similar in structure to this compound, demonstrating its effectiveness as a neurokinin-1 receptor antagonist. This suggests potential applications in treating conditions such as depression and emesis (Harrison et al., 2001).

Properties

IUPAC Name

5-(2,3-dihydroindole-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17-12-23-11-16(20(17)10-14-5-3-9-24-14)18(22)19-8-7-13-4-1-2-6-15(13)19/h1-6,9,16H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCYWOOSSPSYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3COCC(=O)N3CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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